molecular formula C13H20FN3O2 B5504807 N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-isobutyl-5-isoxazolecarboxamide

N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-isobutyl-5-isoxazolecarboxamide

Cat. No.: B5504807
M. Wt: 269.32 g/mol
InChI Key: YVKNKPRFUYZTJH-ONGXEEELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-isobutyl-5-isoxazolecarboxamide is a useful research compound. Its molecular formula is C13H20FN3O2 and its molecular weight is 269.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 269.15395505 g/mol and the complexity rating of the compound is 314. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence-Conjugated Polyamides for Protein-DNA Complex Characterization

Fluorescence-conjugated pyrrole/imidazole polyamides have shown promise in detecting specific DNA sequences and characterizing protein-DNA complexes. These compounds, developed from DNA-binding antibiotics like distamycin A and netropsin, permeate cells and bind with duplex DNA in a sequence-specific manner. Their conjugation with fluorophores has paved the way for applications in biological imaging and gene expression modulation in vivo (Yong-Woon Han, H. Sugiyama, Y. Harada, 2016). Such advancements indicate the potential of these conjugates in therapeutic contexts and research into gene regulation mechanisms.

Synthesis of Key Pharmaceutical Intermediates

The development of efficient, practical synthesis methods for pharmaceutical intermediates highlights the importance of N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-isobutyl-5-isoxazolecarboxamide related compounds. For instance, the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, a key intermediate, demonstrates the ongoing effort to optimize and streamline the production of complex organic molecules for pharmaceutical applications (Xin Wang et al., 2006). These synthesis pathways are crucial for the development of new drugs, showcasing the chemical's relevance in medicinal chemistry.

Properties

IUPAC Name

N-[[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl]-3-(2-methylpropyl)-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN3O2/c1-8(2)3-10-5-12(19-17-10)13(18)16-7-11-4-9(14)6-15-11/h5,8-9,11,15H,3-4,6-7H2,1-2H3,(H,16,18)/t9-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKNKPRFUYZTJH-ONGXEEELSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NOC(=C1)C(=O)NCC2CC(CN2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=NOC(=C1)C(=O)NC[C@@H]2C[C@@H](CN2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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